4-Phenyl-5-(2,4,6-trichloro-phenylazo)-thiazol-2-ylamine
Description
4-Phenyl-5-(2,4,6-trichloro-phenylazo)-thiazol-2-ylamine is a thiazole derivative characterized by a phenyl group at position 4, a 2,4,6-trichlorophenylazo moiety at position 5, and an amine group at position 2. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse biological activities, including insecticidal and antimicrobial properties. The presence of the trichlorophenylazo group in this compound suggests enhanced electron-withdrawing effects, which may influence its reactivity, stability, and interactions with biological targets .
Properties
IUPAC Name |
4-phenyl-5-[(2,4,6-trichlorophenyl)diazenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N4S/c16-9-6-10(17)13(11(18)7-9)21-22-14-12(20-15(19)23-14)8-4-2-1-3-5-8/h1-7H,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTUQWFAOKKCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=C(C=C(C=C3Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
2-Amino-4-phenylthiazole is synthesized via the condensation of acetophenone with thiourea in the presence of iodine or bromine as a halogenating agent. The reaction proceeds through the following steps:
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Halogenation : Acetophenone undergoes α-halogenation (typically bromination) to form α-bromoacetophenone.
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Cyclization : The α-bromoacetophenone reacts with thiourea in an ethanol-water medium, facilitating nucleophilic substitution and cyclization to yield the thiazole ring.
Reaction Conditions :
Characterization of Intermediate (I)
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IR Spectroscopy : NH₂ stretching at 3350–3400 cm⁻¹, C=S absorption at 1250 cm⁻¹.
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¹H-NMR (DMSO-d₆) : δ 7.45–7.80 (m, 5H, aromatic), δ 6.90 (s, 2H, NH₂).
Diazotization of 2,4,6-Trichloroaniline
The 2,4,6-trichlorophenylazo group is introduced via diazotization of 2,4,6-trichloroaniline, followed by coupling with the thiazole precursor.
Diazonium Salt Formation
2,4,6-Trichloroaniline is treated with nitrous acid (generated in situ from NaNO₂ and HCl) under controlled conditions:
Critical Considerations :
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Excess HCl prevents diazonium salt decomposition.
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Immediate use of the diazonium salt is necessary to avoid side reactions.
Azo Coupling Reaction
The diazonium salt is coupled with 2-amino-4-phenylthiazole (I ) at the thiazole’s 5-position to form the target compound.
Reaction Protocol
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Base Medium : Sodium acetate buffer (pH 6–7) to stabilize the diazonium ion.
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Solvent : Ethanol/water (1:1) at 0–5°C.
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Stoichiometry : 1:1 molar ratio of diazonium salt to (I ) to prevent bis-azo byproducts.
Reaction Equation :
Optimization and Yield
Characterization of the Final Product
Spectroscopic Analysis
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 47.32 | 47.28 |
| H | 2.48 | 2.45 |
| N | 17.25 | 17.20 |
| S | 7.89 | 7.85 |
Process Optimization and Challenges
Key Variables
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-5-(2,4,6-trichloro-phenylazo)-thiazol-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acetic acid. This results in the cleavage of the N=N bond, forming the corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the phenyl rings. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous solution or zinc in acetic acid.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including 4-Phenyl-5-(2,4,6-trichloro-phenylazo)-thiazol-2-ylamine, exhibit significant antimicrobial properties. A study demonstrated that compounds with thiazole structures can effectively inhibit bacterial growth. Specifically, derivatives of thiazole have been synthesized and tested for their antibacterial activity against various strains, showing promising results in controlling infections .
Anticancer Properties
Thiazole derivatives are being investigated for their potential as anticancer agents. The compound has been noted for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of these kinases can lead to reduced proliferation of cancer cells. This mechanism positions this compound as a candidate for further development in cancer therapeutics .
Dye Applications
The azo structure within the compound allows it to be used as a dye in various applications. Azo dyes are widely utilized in the textile industry due to their vibrant colors and stability. The specific properties of this compound make it suitable for producing dyes that require high resistance to fading and chemical degradation .
Case Study 1: Antimicrobial Efficacy
A study published in the International Journal of Advanced Research evaluated the antimicrobial activity of various thiazole derivatives. Among them, this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potential as a therapeutic agent against bacterial infections .
Case Study 2: Cancer Cell Proliferation Inhibition
In a laboratory setting, researchers tested the effects of thiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner. This suggests that such compounds could be developed into effective anticancer drugs targeting specific pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of 4-Phenyl-5-(2,4,6-trichloro-phenylazo)-thiazol-2-ylamine involves its interaction with various molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s thiazole ring can also participate in binding interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific biological context and the nature of the derivatives used.
Comparison with Similar Compounds
Key Observations :
- Trichlorination at the phenyl ring increases steric bulk and electron-withdrawing effects, which may improve binding to hydrophobic pockets in biological targets compared to non-halogenated analogs .
Bioactivity and Efficacy in Pest Control
Table 2: Bioactivity Comparison Against Aedes aegypti
Key Findings :
- The trichloro-substituted compound (1c) exhibits the highest biting deterrent activity (PNB = 0.75) among its analogs, though still less potent than DEET (PNB = 0.89) .
- Halogenation (Cl, F) correlates with increased bioactivity. For example, dichloro (2b) and nitro (1e) groups show reduced efficacy compared to trichloro substitution .
Physicochemical and Crystallographic Properties
- Crystallography : Isostructural analogs (e.g., compounds 4 and 5 in ) crystallize in triclinic systems (P¯I symmetry) with two independent molecules per asymmetric unit. The trichlorophenyl group in the target compound likely adopts a perpendicular orientation relative to the planar thiazole core, similar to fluorophenyl groups in related structures .
- Solubility: The azo group and trichlorination may reduce aqueous solubility compared to non-halogenated thiazoles (e.g., 4-methyl-5-phenyl-thiazol-2-ylamine), impacting formulation strategies .
Environmental and Toxicological Considerations
- Persistence: Chlorinated aromatic compounds (e.g., 2,4,6-trichlorophenol in ) are known for environmental persistence. The trichlorophenylazo group in the target compound may raise concerns about bioaccumulation, though specific data are lacking .
- Toxicity : Thiazole derivatives with halogenation (e.g., PCB-030 in ) often exhibit higher toxicity. Further ecotoxicological studies are needed to assess risks .
Biological Activity
4-Phenyl-5-(2,4,6-trichloro-phenylazo)-thiazol-2-ylamine is a synthetic compound belonging to the class of azo dyes, which are known for their vivid colors and diverse applications in various fields, including textiles and pharmaceuticals. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 383.68 g/mol. The presence of the thiazole ring and the azo group contributes to its biological activity.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The incorporation of the azo group in this compound enhances its interaction with biological targets. Studies have shown that compounds with similar structures demonstrate broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus .
Table 1: Antifungal Activity of Azo Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4-Phenyl-5-(2,4,6-trichloro...) | 0.25 - 2 | Candida albicans |
| Other Thiazole Derivatives | 0.03 - 0.5 | Candida albicans |
| Azo Compound A | <1 | Aspergillus fumigatus |
Anticancer Activity
The potential anticancer properties of thiazole derivatives have been extensively studied. Compounds similar to this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to apoptosis in cancer cells .
Table 2: CDK Inhibition by Thiazole Derivatives
| Compound | CDK Target | IC50 (μM) |
|---|---|---|
| 4-Phenyl-5-(2,4,6-trichloro...) | CDK2 | 10 |
| Another Thiazole Derivative | CDK9 | 5 |
Case Studies
- Antifungal Study : A study evaluated the antifungal activity of various thiazole derivatives against Candida albicans. The results indicated that compounds with higher chlorination levels exhibited lower Minimum Inhibitory Concentration (MIC) values, suggesting enhanced efficacy .
- Anticancer Research : Another study focused on the anticancer properties of thiazoles where several derivatives were tested for their ability to inhibit CDK activity. Results showed that these compounds could induce apoptosis in cancer cell lines by disrupting cell cycle progression .
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The compound may bind to specific enzymes involved in cell cycle regulation or fungal metabolism.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
